![molecular formula C13H19N3O3 B11761746 tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable derivatives.
Méthodes De Préparation
The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylmethyl carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The molecular pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar tert-butyl carbamate structure but with a different substituent, leading to different reactivity and applications.
tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate: This compound is closely related and shares similar chemical properties and applications.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Another similar compound with different substituents, used in various chemical reactions and applications.
The uniqueness of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate lies in its specific structure, which imparts distinct reactivity and potential for forming stable derivatives.
Propriétés
Formule moléculaire |
C13H19N3O3 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
tert-butyl N-[(2E)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |
Clé InChI |
LESQJSHFHZTDQU-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N\O)/N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
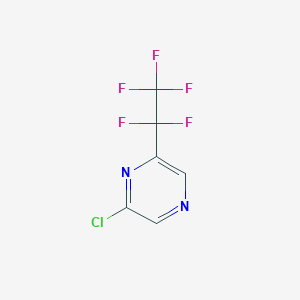
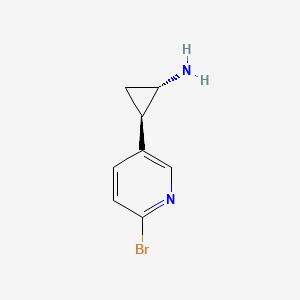
![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
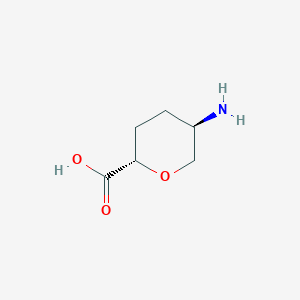
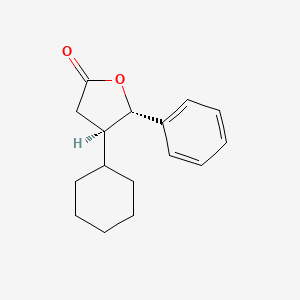
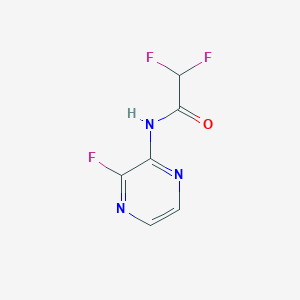
![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)

![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
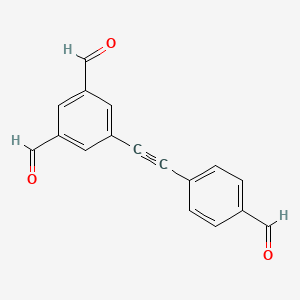
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)

